molecular formula C7H16S B082284 Sulfide, isobutyl isopropyl CAS No. 10359-65-6

Sulfide, isobutyl isopropyl

Cat. No. B082284
CAS RN: 10359-65-6
M. Wt: 132.27 g/mol
InChI Key: NAPBMSIZYSDRMH-UHFFFAOYSA-N
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Description

“Sulfide, isobutyl isopropyl” is a chemical compound with the molecular formula C7H16S . It is also known by other names such as “Propane, 2-methyl-1-[(1-methylethyl)thio]-”, “1-(Isopropylsulfanyl)-2-methylpropane”, and "2,5-Dimethyl-3-thiahexane" . The compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “Sulfide, isobutyl isopropyl” includes a total of 23 bonds, with 7 non-H bonds, 3 rotatable bonds, and 1 sulfide . The structure can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “Sulfide, isobutyl isopropyl” are not available, it’s worth noting that sulfides and thiols have interesting reactivity. For instance, thiols can be converted to disulfides, and sulfides can be prepared by reacting a thiolate anion with an alkyl halide .


Physical And Chemical Properties Analysis

“Sulfide, isobutyl isopropyl” has a molecular weight of 132.27 . Other physical and chemical properties such as boiling point, heat capacity, and vapor pressure can be predicted using various methods .

Scientific Research Applications

  • Vibrational Spectroscopy and Molecular Conformations : The Raman and infrared spectra of isobutyl methyl sulfide and related alkyl sulfides were studied to understand their molecular conformations and vibrational properties. This research is crucial for chemical analysis and material characterization (Nogami, Sugeta, & Miyazawa, 1975).

  • Renewable Energy Applications : Nanocrystals of metal sulfide materials, including isobutyl isopropyl sulfide derivatives, are being investigated for their potential in renewable energy applications. These materials exhibit tunable electronic, optical, and chemical properties, making them suitable for water splitting and hydrogen energy production (Chandrasekaran et al., 2019).

  • Synthesis of Complex Sulfonates : Isobutyl esters, including isobutyl isopropyl sulfide, have been used as protecting groups in the synthesis of sulfonate-containing analogs of nucleosides, demonstrating their importance in organic synthesis (Xie & Widlanski, 1996).

  • Catalysis in Chemical Reactions : Metal sulfide catalysts, including those derived from isobutyl isopropyl sulfide, have shown high efficiency in the activation of C–H bonds for chemical reactions like isobutane dehydrogenation (Wang, Li, & Shan, 2014).

  • Impact on Bioleaching and Bacterial Activities : The influence of various sulfide flotation collectors, including isobutyl isopropyl sulfide derivatives, on the activities of bacteria used in bioleaching processes has been studied. This research is significant for understanding how these chemicals affect eco-friendly metallurgical extraction methods (Jafari et al., 2018).

  • Odor Analysis in Environmental Studies : Research has identified various odorous sulfur compounds, including isobutyl isopropyl sulfide derivatives, in natural water bodies and algae cultures. This information is useful in environmental monitoring and addressing water quality issues (Jenkins, Medsker, & Thomas, 1967).

  • Thermoelectric Materials : Studies on metal sulfides, including isobutyl isopropyl sulfide derivatives, highlight their potential as thermoelectric materials for use in energy-efficient technologies (Ge et al., 2016).

  • Anion-Binding Research : Investigations into the supramolecular binding and release of sulfide anions in water have implications for medical and physiological research, where sulfide compounds play a role (Vazquez & Šindelář, 2018).

Safety And Hazards

Sigma-Aldrich provides “Sulfide, isobutyl isopropyl” as part of a collection of rare and unique chemicals and does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . For safety data on similar compounds, refer to their respective Safety Data Sheets .

properties

IUPAC Name

2-methyl-1-propan-2-ylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-6(2)5-8-7(3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPBMSIZYSDRMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303554
Record name Sulfide, isobutyl isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfide, isobutyl isopropyl

CAS RN

10359-65-6
Record name Sulfide, isobutyl isopropyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159036
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfide, isobutyl isopropyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl isopropyl sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Cherqaoui, D Villemin, A Mesbah… - Journal of the …, 1994 - pubs.rsc.org
… 1,4-dimethoxypentane 1,3-dimethoxypentane hexyl methyl sulfide butyl propyl sulfide isobutyl propyl sulfide isobutyl isopropyl sulfide ethyl 2-methylbutyl sulfide tert-butyl propyl sulfide …
Number of citations: 31 pubs.rsc.org
AT Balaban, LB Kier, N Joshi - Journal of chemical information …, 1992 - ACS Publications
… 1,5-dimethoxypentane 1 -ethoxy-4-methoxy butane 1.4- dimethoxypentane 1.3- dimethoxypentane hexyl methyl sulfide butyl propyl sulfide isobutyl propyl sulfide isobutyl isopropyl …
Number of citations: 72 pubs.acs.org
K Roy, A Saha - 2004 - nopr.niscpr.res.in
… I·-Butyl ethyl sulfide I-Butyl ethyl sulfide Diisopropyl sulfide I-Ethylpropylmethyl sulfide Hexyl methyl sulfide Butyl propyl sulfide Isobutyl propyl sulfide Isobutyl isopropyl sulfidc Ethyl 2-…
Number of citations: 22 nopr.niscpr.res.in

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